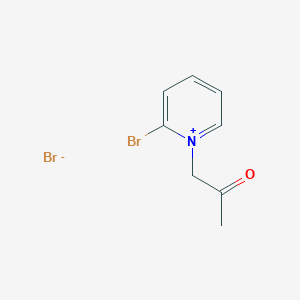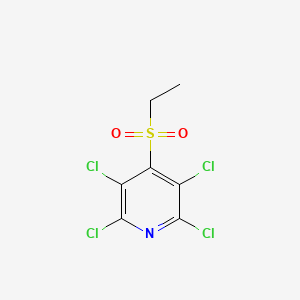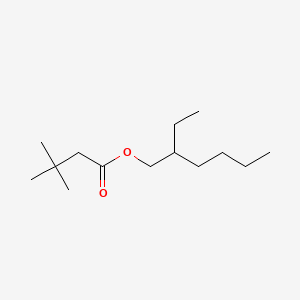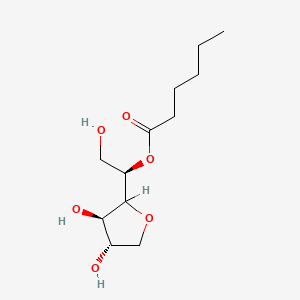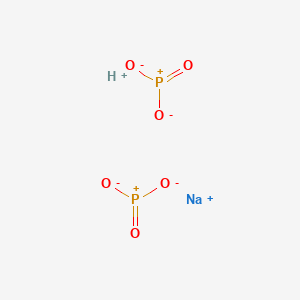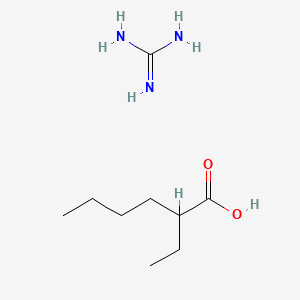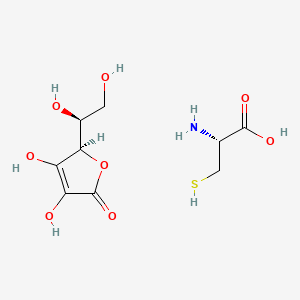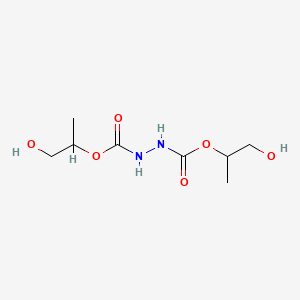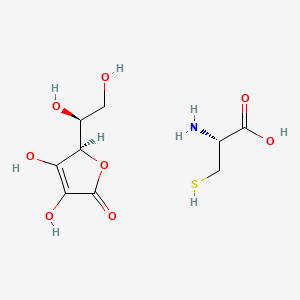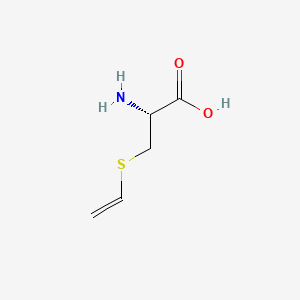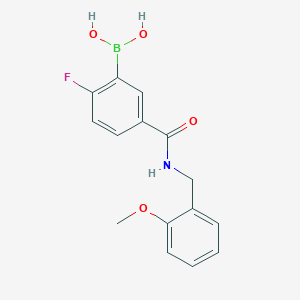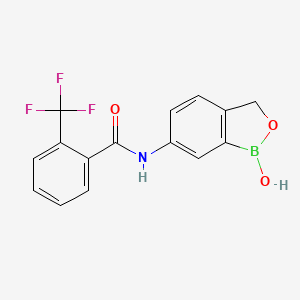
2-Ethylundecyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylundecyl acetate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 2-ethylundecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylundecyl acetate can be synthesized through the esterification reaction between 2-ethylundecanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Ethylundecanol+Acetic Acid→2-Ethylundecyl Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of a distillation column can help in the separation and purification of the ester from the reaction mixture.
化学反应分析
Types of Reactions
2-Ethylundecyl acetate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-ethylundecanol and acetic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Ethylundecanol and acetic acid.
Reduction: 2-Ethylundecanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
科学研究应用
2-Ethylundecyl acetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant fruity aroma.
作用机制
The mechanism of action of 2-ethylundecyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification.
相似化合物的比较
2-Ethylundecyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and isoamyl acetate. While all these compounds share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of an ethyl group at the second position. This structural difference imparts distinct olfactory properties and influences its reactivity in chemical reactions.
List of Similar Compounds
- Ethyl acetate
- Butyl acetate
- Isoamyl acetate
- Octyl acetate
This compound stands out due to its specific structural features and applications in various industries.
属性
CAS 编号 |
94021-81-5 |
|---|---|
分子式 |
C15H30O2 |
分子量 |
242.40 g/mol |
IUPAC 名称 |
2-ethylundecyl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(5-2)13-17-14(3)16/h15H,4-13H2,1-3H3 |
InChI 键 |
KWUPPUGMLVAFFF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(CC)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


